2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
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Overview
Description
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid is a heterocyclic compound that features both imidazole and thiazole ringsThe molecular formula of this compound is C8H6N2O3S2, and it has a molecular weight of 242.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid typically involves the reaction of 5-formylimidazo[2,1-b]thiazole with thioglycolic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thioether linkage can undergo nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated compounds (e.g., alkyl halides), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: 2-((5-Carboxyimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
Reduction: 2-((5-Hydroxymethylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of 2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the thiazole ring can interact with various biological receptors, modulating their function and leading to therapeutic effects .
Comparison with Similar Compounds
2-((5-Formylimidazo[2,1-b]thiazol-6-yl)thio)acetic acid can be compared with other similar compounds, such as:
Imidazo[2,1-b]thiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Thiazole derivatives: Compounds like thiazole and its derivatives have similar structural features and are known for their diverse biological activities, including antimicrobial and anticancer properties
List of Similar Compounds
- 5-Formylimidazo[2,1-b]thiazole
- 2-Aminothiazole
- 6-Phenylimidazo[2,1-b]thiazole
Properties
IUPAC Name |
2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S2/c11-3-5-7(15-4-6(12)13)9-8-10(5)1-2-14-8/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXWZMABZFBUJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=C(N21)C=O)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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